Avermectin B2b aglycone is a significant compound derived from the avermectin family, which is primarily known for its antiparasitic properties. Avermectins are produced by the fermentation of Streptomyces avermitilis, a soil bacterium, and are utilized extensively in veterinary and agricultural applications. The aglycone form of avermectin, specifically B2b, lacks the sugar moieties that characterize its glycosylated counterparts, making it a focus for studies on structure-activity relationships and synthetic modifications.
Avermectin B2b aglycone is sourced from the fermentation of Streptomyces avermitilis. This organism produces various avermectin compounds, including B1a, B1b, and B2a, through complex biosynthetic pathways involving polyketide synthases. Avermectins are classified as macrocyclic lactones and are closely related to milbemycins, differing primarily in their sugar components and structural modifications.
The synthesis of avermectin B2b aglycone can be approached through both natural fermentation processes and synthetic methodologies.
The molecular structure of avermectin B2b aglycone features a macrolide ring system characteristic of avermectins, with specific functional groups that influence its biological activity.
Avermectin B2b aglycone undergoes several chemical reactions that can modify its structure:
The mechanism of action for avermectin B2b aglycone primarily involves its interaction with glutamate-gated chloride channels in nematodes and arthropods:
Avermectin B2b aglycone has several important applications:
The avermectin biosynthetic gene cluster (ave) spans 82 kb on the S. avermitilis linear chromosome and comprises >18 genes organized into operons. Genetic recombination studies confirm that this cluster directs aglycone formation through discrete enzymatic steps [1] [8]. Key functional units include:
Mutagenesis experiments demonstrate that deletions in aveA (PKS) or aveE (furan-forming enzyme) yield aglycon-interrupted mutants, accumulating truncated polyketide chains or non-cyclized intermediates [1] [3]. These mutants require exogenous aglycone supplementation to proceed to glycosylated avermectins, confirming the cluster’s indispensable role in aglycone assembly.
Table 1: Key Genes in Avermectin B2b Aglycone Biosynthesis
Gene | Function | Phenotype of Knockout Mutant |
---|---|---|
aveA1–A3 | Polyketide chain elongation and cyclization | Non-producing; no polyketide detected |
aveE | Furan ring formation at C6–C8a | Accumulates pre-furan aglycone intermediates |
aveF | C5-ketoreduction | Accumulates 5-oxo-aglycone derivatives |
aveR | Transcriptional activation | Complete loss of avermectin production |
Avermectin B2b aglycone is assembled by a type I modular PKS system organized into four multienzyme subunits (AveA1–AveA3). This system employs a collaborative assembly line mechanism, where each module catalyzes specific condensation, reduction, or modification steps [7] [8]:
AveA3: Module 8 incorporates the final propionate unit and cyclizes the chain via thioesterase (TE) activity.
Substrate Specificity:
Starter unit: Isobutyryl-CoA (IB-CoA) or 2-methylbutyryl-CoA (MB-CoA) initiates biosynthesis, determining the B2b side-chain at C25 (ethyl vs. methyl) [8] [10].
Reduction Reactions:
Table 2: PKS Module Organization for Avermectin B2b Aglycone Assembly
PKS Subunit | Module | Domains | Function | Carbon Units Added |
---|---|---|---|---|
AveA1 | 1 | KS-AT-ACP | Acetate starter unit loading | C1–C2 |
2 | KS-AT-KR-ACP | Propionate ext.; C5 reduction | C3–C5 | |
3 | KS-AT-DH-ER-KR-ACP | Propionate ext.; dehydration, reduction | C6–C8 | |
4 | KS-AT-ACP | Propionate extension | C9–C11 | |
AveA2 | 5 | KS-AT-KR-ACP | Propionate ext.; C13 reduction | C12–C14 |
6 | KS-AT-DH-ER-ACP | Propionate ext.; C22–C23 unsaturation | C15–C17 | |
7 | KS-AT-ACP | Propionate extension | C18–C20 | |
AveA3 | 8 | KS-AT-TE | Propionate ext.; cyclization | C21–C25 |
Following PKS assembly, the nascent lactone undergoes sequential modifications to form mature B2b aglycone:
Furan Ring Formation:The cytochrome P450 monooxygenase AveE catalyzes oxidative cyclization between C6 and C8a, generating the critical furan moiety diagnostic of avermectins [8]. aveE mutants accumulate 6,8a-dihydroxy aglycones, confirming this step precedes glycosylation [6].
Glycosylation:Although B2b aglycone inherently lacks sugar moieties, its glycosylated derivative requires the glycosyltransferase AveB. This enzyme attaches L-oleandrose to the C13-OH of the aglycone scaffold. Deletion of aveB results in accumulation of non-glycosylated aglycones (e.g., B2b aglycone) [1] [8].
Side-Chain Modifications:
Table 3: Tailoring Enzymes Acting on Avermectin B2b Aglycone Precursors
Enzyme | Gene | Reaction | Substrate Specificity | Product |
---|---|---|---|---|
AveE | aveE | Furan ring formation (C6–C8a) | Macrocyclic lactone with C6/C8a-OH | Furan-containing aglycone |
AveB | aveB | C13-glycosylation | Aglycone with C13-OH | Oleandrosyl-aglycone (B2a/B2b) |
SAM-methyltransferase | aveD | C5-O-methylation (not in B2b) | 5-OH-aglycone | 5-methoxy-aglycone (A-series) |
Feeding studies with isotopically labeled precursors deciphered the aglycone’s biosynthetic logic:
C3, C7, C11, C13, C17, C21, C23 derived from methylmalonyl-CoA (propionate) [8].
Branched-Chain Starter Units:[¹³C]-Isobutyrate labels C25 of B2b aglycone, confirming isobutyryl-CoA as the starter unit for the ethyl-substituted series. Conversely, [¹³C]-2-methylbutyrate labels B1b aglycone (methyl at C25) [8] [10].
Oxygen Source Analysis:¹⁸O₂ incorporation studies demonstrated:
These studies confirm the aglycone skeleton is entirely synthesized from short-chain carboxylic acids, with oxygenases introducing hydroxyls and ethers post-PKS.
Table 4: Isotopic Labeling Patterns in Avermectin B2b Aglycone
Labeled Precursor | Incorporation Site(s) | Experimental Technique | Key Insight |
---|---|---|---|
[1-¹³C]-Acetate | C1, C2, C4, C6, C8, C10, C12... | NMR | Confirms acetate as C2 extender units |
[1-¹³C]-Propionate | C3, C7, C11, C13, C17, C21, C23 | NMR | Verifies methylmalonyl-CoA as C3 extenders |
[¹³C]-Isobutyrate | C25 (ethyl side chain) | Mass spectrometry/NMR | Links starter unit to B2 side-chain identity |
¹⁸O₂ | C5-OH, furan ring oxygens | MS isotope ratio analysis | Traces oxygenases in post-PKS tailoring |
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